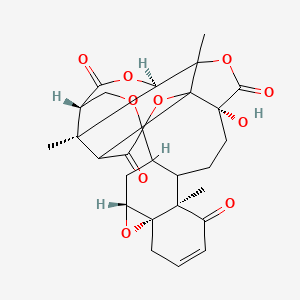
5beta,6beta-epoxyphysalin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5beta,6beta-epoxyphysalin B: is a naturally occurring compound isolated from the plant Physalis angulata L., which belongs to the Solanaceae familyThis compound has garnered significant interest due to its diverse pharmacological activities, including antiplasmodial, cytotoxic, and immunosuppressive properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 5beta,6beta-epoxyphysalin B typically involves the extraction and isolation from the Physalis angulata L. plant. The process begins with the extraction of the plant material using solvents such as dichloromethane. The crude extract is then subjected to chromatographic techniques to isolate the desired compound. The final purification step often involves crystallization from solvents like acetone .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its natural occurrence and the complexity of its structure. advancements in biotechnological methods and synthetic biology may offer potential routes for large-scale production in the future.
Analyse Chemischer Reaktionen
Types of Reactions: 5beta,6beta-epoxyphysalin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain functional groups with others to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Wissenschaftliche Forschungsanwendungen
5beta,6beta-epoxyphysalin B has a wide range of scientific research applications, including:
Chemistry: The compound serves as a model for studying seco-steroids and their unique structural features.
Biology: It is used to investigate the biological activities of physalins, including their effects on cellular processes.
Medicine: Due to its antiplasmodial, cytotoxic, and immunosuppressive properties, this compound is studied for potential therapeutic applications against diseases such as malaria, leukemia, and tuberculosis.
Industry: The compound’s unique properties make it a candidate for developing new pharmaceuticals and bioactive agents
Wirkmechanismus
The mechanism of action of 5beta,6beta-epoxyphysalin B involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Inhibiting Enzymes: It can inhibit enzymes involved in critical cellular processes, leading to cytotoxic effects.
Modulating Immune Responses: The compound has immunosuppressive properties, which can modulate immune responses and reduce inflammation.
Targeting Pathogens: this compound exhibits antiplasmodial activity by targeting the malaria parasite Plasmodium falciparum.
Vergleich Mit ähnlichen Verbindungen
Physalin A: Another seco-steroid with similar structural features but different biological activities.
Physalin B: Closely related to 5beta,6beta-epoxyphysalin B, with slight variations in its chemical structure.
Physalin D: Another member of the physalin group with distinct pharmacological properties.
Uniqueness: this compound is unique due to its specific structural features, such as the epoxy group at the 5beta,6beta positions. This structural uniqueness contributes to its distinct pharmacological activities, setting it apart from other physalins .
Eigenschaften
Molekularformel |
C28H30O10 |
|---|---|
Molekulargewicht |
526.5 g/mol |
IUPAC-Name |
(4R,6S,11R,15R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone |
InChI |
InChI=1S/C28H30O10/c1-22-10-17-24(3)28-18(22)19(30)27(38-28,34-11-14(22)20(31)35-17)13-9-16-26(36-16)7-4-5-15(29)23(26,2)12(13)6-8-25(28,33)21(32)37-24/h4-5,12-14,16-18,33H,6-11H2,1-3H3/t12?,13?,14-,16+,17+,18-,22+,23-,24?,25-,26+,27?,28?/m0/s1 |
InChI-Schlüssel |
VSLWNSSUMFSGFF-JIVVZTKCSA-N |
Isomerische SMILES |
C[C@]12C[C@@H]3C4(C56[C@H]1C(=O)C(O5)(C7C[C@@H]8[C@]9(O8)CC=CC(=O)[C@@]9(C7CC[C@@]6(C(=O)O4)O)C)OC[C@H]2C(=O)O3)C |
Kanonische SMILES |
CC12CC3C4(C56C1C(=O)C(O5)(C7CC8C9(O8)CC=CC(=O)C9(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C |
Synonyme |
5,6-epxoyphysalin B 5beta,6beta-epoxyphysalin B physalin F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















